1-Bromo-2-butyne
Overview
Description
1-Bromo-2-butyne, also known as 1-(Bromomethyl)-2-methylacetylene, is a propargyl bromide derivative. It is one of the constitutional isomers of bromo butyne. This compound is characterized by its clear pale yellow-greenish liquid form and has a molecular formula of C₄H₅Br . It is commonly used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
1-Bromo-2-butyne is a propargyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo nucleophilic substitution or addition reactions .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . The bromine atom in this compound acts as a leaving group, making the compound a good electrophile .
Biochemical Pathways
This compound participates in several biochemical pathways. For instance, it has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2 . Furthermore, it may be used in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, and axially chiral teranyl compounds .
Result of Action
The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution or addition reactions . The specific products formed would depend on the nucleophile used in the reaction .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also important to take precautionary measures against static discharges .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-butyne participates in various biochemical reactions. It has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2
Cellular Effects
It is known to be toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to participate in the preparation of linagliptin
Preparation Methods
1-Bromo-2-butyne can be synthesized through several methods. One common method involves the reaction of 2-butyn-1-ol with phosphorus tribromide in the presence of an organic solvent and pyridine . The process involves the following steps:
- Preparation of Grignard reagent by reacting bromoethane with magnesium in tetrahydrofuran.
- Addition of paraformaldehyde to the Grignard reagent to produce 2-butyn-1-ol.
- Bromination of 2-butyn-1-ol using phosphorus tribromide to yield this compound .
Chemical Reactions Analysis
1-Bromo-2-butyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Alkylation Reactions: It is used in the alkylation of L-tryptophan methyl ester.
Radical Reactions: It serves as a source to generate radicals such as CH₃CCCH₂, which can react with nitrogen monoxide and nitrogen dioxide.
Common reagents used in these reactions include strong bases like sodium amide and nucleophiles like amines. Major products formed from these reactions include various substituted alkynes and allenes .
Scientific Research Applications
1-Bromo-2-butyne has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including axially chiral teranyl compounds and allenylcyclobutanol derivatives.
Pharmaceuticals: It participates in the preparation of linagliptin, a drug used to treat type 2 diabetes.
Chemical Kinetics: It is used to study the reaction kinetics of radicals with nitrogen monoxide and nitrogen dioxide.
Comparison with Similar Compounds
1-Bromo-2-butyne can be compared with other similar compounds such as:
- 1-Bromo-2-pentyne
- 4-Bromo-1-butyne
- 2-Butyn-1-yl bromide
- 2-Butynyl bromide
- 3-Bromo-1-propynylbenzene
These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. This compound is unique due to its specific use in the synthesis of axially chiral teranyl compounds and its role in pharmaceutical preparations .
Properties
IUPAC Name |
1-bromobut-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXOEHOXSYWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373595 | |
Record name | 1-Bromo-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3355-28-0 | |
Record name | 1-Bromo-2-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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